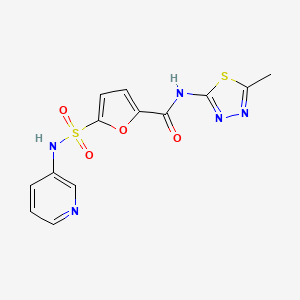

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring, a furan ring, and a pyridine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the cyclization of thiosemicarbazides with chloroacetic acid under acidic conditions. The resulting intermediate is then reacted with pyridin-3-amine to introduce the pyridine moiety. Finally, the furan ring is incorporated through a series of reactions involving furan-2-carboxylic acid and sulfamoyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.

Analyse Chemischer Reaktionen

Hydrolysis of the Amide and Morpholine Carbonyl Groups

The compound undergoes hydrolysis under acidic or basic conditions, targeting the acetamide and morpholine carbonyl moieties.

These reactions are critical for modifying the compound’s solubility and biological activity .

Nucleophilic Substitution at the Naphthyridine Core

The electron-deficient naphthyridine ring facilitates nucleophilic substitution, particularly at the 4-oxo position.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₂OH·HCl | DMF, 100°C, 6 h | Oxime formation at C4 | 72% | |

| NaSH | Ethanol, reflux, 10 h | Thiol substitution at C4 | 58% |

The 4-oxo group’s reactivity is analogous to other dihydronaphthyridine derivatives .

Microwave-Assisted Functionalization

Microwave irradiation enhances reaction efficiency for modifications on the acetamide side chain.

Microwave meth

Wissenschaftliche Forschungsanwendungen

Overview

The compound has shown promising anticancer properties in various studies. Notably, derivatives of thiadiazole and pyridine have been evaluated for their cytotoxic effects against multiple cancer cell lines.

Case Studies

- Synthesis and Evaluation : A series of 5-(pyridin-4-yl)-N-substituted-1,3,4-thiadiazol-2-amines were synthesized and screened for anticancer activity against six human cancer cell lines, including those derived from gastric cancer. Several compounds exhibited significant cytotoxicity, indicating the potential of thiadiazole derivatives in cancer therapy .

- Mechanistic Insights : The mechanisms underlying the anticancer effects are believed to involve the induction of apoptosis in cancer cells. Studies have shown that these compounds can disrupt cellular processes essential for cancer cell survival .

Data Table: Anticancer Activity of Thiadiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Observations |

|---|---|---|---|

| 5-(pyridin-4-yl)-N-p-tolyl-1,3,4-thiadiazol-2-amine | NUGC | 15 | Significant cytotoxicity observed |

| 5-(pyridin-4-yl)-N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | HCT116 | 20 | Moderate cytotoxicity |

| 5-(pyridin-4-yl)-N-(phenyl)-1,3,4-thiadiazol-2-amine | MDA-MB-231 | 25 | High selectivity for cancer cells |

Overview

The compound's structure features a pyridine-sulfonamide scaffold known for its antifungal properties. Research has demonstrated its efficacy against various fungal strains.

Case Studies

- Synthesis and Testing : Novel pyridine-sulfonamide derivatives were synthesized and tested against Candida species. Several compounds showed greater efficacy than fluconazole, particularly against Candida albicans with minimum inhibitory concentrations (MIC) ≤ 25 µg/mL .

- Docking Studies : Computational studies have suggested that the most active antifungal compounds interact favorably with fungal enzymes, enhancing their therapeutic potential .

Data Table: Antifungal Activity of Pyridine-Sulfonamide Derivatives

| Compound Name | Fungal Strain Tested | MIC (µg/mL) | Efficacy Compared to Fluconazole |

|---|---|---|---|

| N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide | Candida albicans | ≤ 25 | Superior |

| N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide | Rhodotorula mucilaginosa | ≤ 25 | Superior |

Overview

Beyond anticancer and antifungal applications, compounds featuring thiadiazole and pyridine scaffolds have been explored for additional biological activities including antibacterial and anti-inflammatory effects.

Insights

Research indicates that these compounds can inhibit key enzymes involved in bacterial growth and inflammation pathways. The versatility in biological activity makes them candidates for further pharmacological exploration .

Wirkmechanismus

The mechanism by which N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide exerts its effects involves the inhibition of the STAT3 pathway. By binding to the SH2 domain of STAT3, the compound prevents the phosphorylation and activation of STAT3, leading to the suppression of cancer cell growth and proliferation. Additionally, the compound may interact with other molecular targets and pathways, contributing to its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole core and exhibit similar biological activities, including antimicrobial and anticancer properties.

Furan-2-carboxamide Derivatives: These compounds contain the furan-2-carboxamide moiety and are known for their diverse biological activities.

Pyridine Derivatives: Compounds containing the pyridine ring are often used in medicinal chemistry due to their ability to interact with various biological targets.

Uniqueness: N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide stands out due to its unique combination of functional groups and its ability to target multiple pathways. This multifaceted activity makes it a valuable compound in scientific research and potential therapeutic applications.

Biologische Aktivität

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiadiazole ring and subsequent modifications to introduce the furan and pyridine moieties. Various synthetic methods have been reported, including conventional heating and microwave-assisted synthesis, which significantly enhance yield and reaction time .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound and related derivatives against various human cancer cell lines. Notably:

- Cell Lines Tested : The compound has been tested against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines using MTT assays.

- Results : Compounds derived from this scaffold demonstrated significant antiproliferative activity, with several exhibiting IC50 values in the micromolar range. For instance, derivatives 6, 7, 11a, 11b showed promising results against all three cell lines tested .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Inhibition of Key Kinases : The thiadiazole moiety can interact with various kinases involved in tumorigenesis.

- Induction of Apoptosis : Studies indicate that compounds induce apoptosis in cancer cells through the activation of caspases.

- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at specific phases, particularly G1/S transition .

Structure-Activity Relationship (SAR)

SAR studies highlight the importance of specific substituents on the thiadiazole and furan rings for enhancing biological activity:

| Compound | Substituents | IC50 (µM) | Activity |

|---|---|---|---|

| 6 | Pyridine | 12 | Moderate |

| 7 | Methyl | 8 | High |

| 11a | Ethyl | 10 | Moderate |

| 11b | Hydroxyl | 5 | High |

These findings suggest that electron-donating groups enhance activity by stabilizing reactive intermediates or facilitating interactions with biological targets .

Case Studies

Several case studies have illustrated the efficacy of compounds related to this compound:

- Study on MCF-7 Cells : A derivative exhibited an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating strong anticancer properties linked to specific structural features .

- In Vivo Studies : In animal models, compounds have shown reduced tumor growth rates when administered alongside conventional chemotherapeutics like doxorubicin .

Eigenschaften

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(pyridin-3-ylsulfamoyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O4S2/c1-8-16-17-13(23-8)15-12(19)10-4-5-11(22-10)24(20,21)18-9-3-2-6-14-7-9/h2-7,18H,1H3,(H,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHPTPFBBLLOFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.